[3,4-Bis(phenylmethoxy)phenyl] acetate
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Overview
Description
[3,4-Bis(phenylmethoxy)phenyl] acetate is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.39 g/mol . It is characterized by the presence of two phenylmethoxy groups attached to a phenyl ring, which is further connected to an acetate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(phenylmethoxy)phenyl] acetate typically involves the reaction of 3,4-dihydroxyphenyl acetate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[3,4-Bis(phenylmethoxy)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy ketones.
Reduction: The acetate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products Formed
Oxidation: Phenylmethoxy ketones.
Reduction: Phenylmethoxy alcohols.
Substitution: Various phenylmethoxy derivatives depending on the nucleophile used.
Scientific Research Applications
[3,4-Bis(phenylmethoxy)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,4-Bis(phenylmethoxy)phenyl] acetate involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups can interact with enzymes and receptors, modulating their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
[3,4-Dimethoxyphenyl] acetate: Similar structure but with methoxy groups instead of phenylmethoxy groups.
[3,4-Dihydroxyphenyl] acetate: Contains hydroxyl groups instead of phenylmethoxy groups.
[3,4-Bis(phenylmethoxy)phenyl] propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
[3,4-Bis(phenylmethoxy)phenyl] acetate is unique due to the presence of two phenylmethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
27688-85-3 |
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Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[3,4-bis(phenylmethoxy)phenyl] acetate |
InChI |
InChI=1S/C22H20O4/c1-17(23)26-20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
KYAFWYJCFMCDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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